molecular formula C22H22N4O3 B13124124 1,4-Diamino-2-(5-hexyl-1,3,4-oxadiazol-2-yl)anthracene-9,10-dione CAS No. 144097-92-7

1,4-Diamino-2-(5-hexyl-1,3,4-oxadiazol-2-yl)anthracene-9,10-dione

Cat. No.: B13124124
CAS No.: 144097-92-7
M. Wt: 390.4 g/mol
InChI Key: CKUARVJGSVCDNT-UHFFFAOYSA-N
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Description

1,4-Diamino-2-(5-hexyl-1,3,4-oxadiazol-2-yl)anthracene-9,10-dione is a complex organic compound with the molecular formula C22H22N4O3 and a molecular weight of 390.44 g/mol This compound is characterized by the presence of an anthracene-9,10-dione core substituted with diamino groups at positions 1 and 4, and a 5-hexyl-1,3,4-oxadiazol-2-yl moiety at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-diamino-2-(5-hexyl-1,3,4-oxadiazol-2-yl)anthracene-9,10-dione typically involves multiple steps. The reaction conditions often involve the use of solvents such as ethanol and catalysts like piperidine under controlled temperatures ranging from 20°C to 40°C .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

1,4-Diamino-2-(5-hexyl-1,3,4-oxadiazol-2-yl)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted anthracene derivatives, which can be further functionalized for specific applications in materials science and medicinal chemistry .

Scientific Research Applications

1,4-Diamino-2-(5-hexyl-1,3,4-oxadiazol-2-yl)anthracene-9,10-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.

    Medicine: Explored for its anticancer and antimicrobial activities, making it a candidate for drug development.

    Industry: Utilized in the development of organic semiconductors and photovoltaic materials .

Mechanism of Action

The mechanism of action of 1,4-diamino-2-(5-hexyl-1,3,4-oxadiazol-2-yl)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes, which contributes to its anticancer activity. Additionally, its ability to generate reactive oxygen species (ROS) under certain conditions enhances its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other anthracene derivatives and oxadiazole-containing molecules, such as:

Uniqueness

1,4-Diamino-2-(5-hexyl-1,3,4-oxadiazol-2-yl)anthracene-9,10-dione is unique due to the combination of its anthracene-9,10-dione core and the 5-hexyl-1,3,4-oxadiazol-2-yl moiety. This structural arrangement imparts distinct photophysical and chemical properties, making it valuable for applications in materials science and medicinal chemistry .

Properties

CAS No.

144097-92-7

Molecular Formula

C22H22N4O3

Molecular Weight

390.4 g/mol

IUPAC Name

1,4-diamino-2-(5-hexyl-1,3,4-oxadiazol-2-yl)anthracene-9,10-dione

InChI

InChI=1S/C22H22N4O3/c1-2-3-4-5-10-16-25-26-22(29-16)14-11-15(23)17-18(19(14)24)21(28)13-9-7-6-8-12(13)20(17)27/h6-9,11H,2-5,10,23-24H2,1H3

InChI Key

CKUARVJGSVCDNT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=NN=C(O1)C2=CC(=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O)N

Origin of Product

United States

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